molecular formula C13H11ClN2O2 B2986606 1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid CAS No. 123344-96-7

1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid

Cat. No. B2986606
CAS RN: 123344-96-7
M. Wt: 262.69
InChI Key: MSXZRDOCGJCRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . A novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems have been synthesized .


Molecular Structure Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . Pyrazoles are also a class of compounds that have the ring C3N2 with adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles react with potassium borohydride to form a class of ligands known as scorpionate . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole include a molar mass of 68.079 g·mol−1, a melting point of 66 to 70 °C, and a boiling point of 186 to 188 °C .

Mechanism of Action

Target of Action

The compound “1-(4-Chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and replication. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their deathIt is known that pyrazole derivatives can affect various cellular components negatively, leading to cellular damage .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth and replication of the target organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

Future Directions

The field of pyrazole derivatives is a vibrant area of research due to their diverse pharmacological activities. Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-8-4-6-9(7-5-8)16-11-3-1-2-10(11)12(15-16)13(17)18/h4-7H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZRDOCGJCRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.